molecular formula C7H11ClN2O3 B2611995 Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 1909315-93-0

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B2611995
CAS No.: 1909315-93-0
M. Wt: 206.63
InChI Key: AKBWORGKIZFPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O3 and its molecular weight is 206.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions has been reported. This synthesis involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, highlighting the versatility of similar ethyl oxazole derivatives in generating functionally diverse heterocyclic compounds (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Antimicrobial Activity

  • Research on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate and incorporating a 1,3-oxazol(idin)e nucleus, has been conducted to explore their antimicrobial, antilipase, and antiurease activities. This study signifies the potential of ethyl oxazole derivatives in developing compounds with significant biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Natural Products and Drug Intermediates

  • Ethyl oxazole-4-carboxylate has been utilized in palladium-catalyzed direct (hetero)arylation processes to efficiently access (hetero)aryloxazoles, including the neat synthesis of natural products like balsoxin and texaline. This showcases the compound's application in the streamlined synthesis of complex heterocyclic structures with potential pharmaceutical value (Verrier, Martin, Hoarau, & Marsais, 2008).

Catalysis and Method Development

  • A method involving ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate for synthesizing variously substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions demonstrates the role of ethyl oxazole derivatives in facilitating the development of novel synthetic methodologies (Hodgetts & Kershaw, 2002).

Properties

IUPAC Name

ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBWORGKIZFPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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